JQEZ5

Übersicht

Beschreibung

JQEZ5 ist ein potenter und selektiver Inhibitor des Enzyms Enhancer of Zeste Homolog 2 (EZH2), einer Lysin-Methyltransferase. Diese Verbindung ist bekannt für ihre Fähigkeit, die Methylierung von Histon H3 an Lysin 27 (H3K27me3) zu hemmen, eine Modifikation, die mit Genrepression assoziiert ist. This compound hat in der Krebsforschung ein erhebliches Potenzial gezeigt, insbesondere bei der gezielten Behandlung von Krebsarten, die eine Überexpression von EZH2 aufweisen .

Herstellungsmethoden

Die Synthese von this compound umfasst einen neunstufigen linearen Prozess, der sowohl hoch ertragreich als auch skalierbar ist . Die Synthese beinhaltet die Herstellung von Zwischenverbindungen, gefolgt von spezifischen Reaktionsbedingungen, um das Endprodukt zu erhalten. Die Verbindung wird typischerweise in Dimethylsulfoxid (DMSO) gelöst, um sie zu lagern und in Experimenten zu verwenden .

Vorbereitungsmethoden

The synthesis of JQEZ5 involves a nine-step linear process that is both high-yielding and scalable . The synthetic route includes the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. The compound is typically dissolved in dimethyl sulfoxide (DMSO) for storage and use in experiments .

Analyse Chemischer Reaktionen

JQEZ5 unterliegt verschiedenen Arten von chemischen Reaktionen, wobei der Schwerpunkt auf seiner Interaktion mit dem Polycomb-Repressionskomplex 2 (PRC2) liegt. Es zeigt eine S-Adenosyl-Methionin (SAM)-kompetitive Hemmung von PRC2, wodurch der globale Gehalt des PRC2-assoziierten Markers H3K27me3 in Zellen reduziert wird . Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist das demethylierte Histon H3, was zur Reaktivierung zuvor unterdrückter Gene führt .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

JQEZ5 has been extensively studied for its anti-tumor efficacy in various cancer models, particularly non-small cell lung carcinoma (NSCLC) and chronic myeloid leukemia (CML).

- Lung Cancer Studies : In preclinical studies, this compound demonstrated significant tumor regression in genetically engineered mouse models with high EZH2 expression. Long-term treatment with this compound resulted in decreased tumor burden, confirming its potential as an effective therapeutic agent against EZH2-dependent cancers .

- Mechanistic Insights : Research indicates that this compound not only inhibits tumor growth but also alters chromatin states by reducing H3K27me3 levels, which is crucial for reversing oncogenic transcriptional programs .

Epigenetic Research

This compound serves as a valuable tool for investigating the role of epigenetic modifications in cancer biology.

- Epigenetic Profiling : Studies using this compound have revealed insights into how EZH2 overexpression contributes to the aberrant regulation of genes involved in tumor suppression and development. This compound aids in understanding the epigenetic landscape of various cancers .

Drug Development

The development of this compound has implications for future drug design targeting EZH2 and related pathways.

- Comparative Analysis : Compared to other EZH2 inhibitors like GSK926 and GSK343, this compound exhibits unique selectivity and potency, making it a candidate for further clinical trials and potential therapeutic applications .

Case Study 1: Non-Small Cell Lung Carcinoma

In a study conducted by Zhang et al., this compound was tested on human lung adenocarcinoma cell lines and murine models. The results indicated that treatment with this compound led to significant reductions in tumor size and improved survival rates among treated mice compared to controls .

Case Study 2: Chronic Myeloid Leukemia

Another investigation highlighted the efficacy of this compound in CML models. The compound inhibited cell proliferation and induced apoptosis in CML cells exhibiting high levels of EZH2, demonstrating its potential as a targeted therapy for this malignancy .

Data Tables

Wirkmechanismus

JQEZ5 exerts its effects by selectively inhibiting the enzyme EZH2, which is a component of the PRC2 complex. EZH2 catalyzes the methylation of histone H3 at lysine 27, leading to gene repression. By inhibiting EZH2, this compound reduces the levels of H3K27me3, thereby reactivating genes that were previously silenced . This mechanism is particularly effective in cancers that rely on EZH2 overexpression for growth and survival .

Vergleich Mit ähnlichen Verbindungen

JQEZ5 ist einzigartig in seiner hohen Selektivität und Potenz als EZH2-Inhibitor. Ähnliche Verbindungen umfassen GSK926 und GSK343, die ebenfalls EZH2 hemmen, aber möglicherweise unterschiedliche Selektivitätsprofile und Potenzen aufweisen . Eine weitere verwandte Verbindung ist JQEZ23, ein strukturell angepasstes inaktives Analogon von this compound . Diese Vergleiche unterstreichen die Spezifität und Wirksamkeit von this compound bei der gezielten Ansteuerung von EZH2-abhängigen Signalwegen.

Biologische Aktivität

JQEZ5 is a novel, open-source inhibitor targeting the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2) involved in epigenetic regulation and gene silencing. Elevated EZH2 activity is implicated in various cancers, including lung adenocarcinoma and B-cell lymphomas. This article explores the biological activity of this compound, detailing its efficacy in preclinical studies, mechanisms of action, and potential therapeutic applications.

This compound selectively inhibits EZH2 enzymatic activity, leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27me3), a marker associated with gene repression. The compound exhibits approximately 10-fold selectivity for EZH2 over its homolog EZH1, making it a potent agent for targeting EZH2-dependent tumors.

Key Findings:

- In vitro Activity : this compound demonstrated significant anti-tumor activity against melanoma cell lines harboring the EZH2 Y641F mutation, with an EC50 value of 860 nM , compared to 4.0 μM in wild-type lines .

- Cell Cycle Effects : Treatment with this compound resulted in cell cycle arrest within 3-5 days, indicating its potential to halt tumor progression .

- Induction of Apoptosis : Prolonged exposure (greater than one week) to sub-micromolar concentrations of this compound led to cell death in EZH2 Y641F mutant lines .

In Vivo Efficacy

The effectiveness of this compound was further validated through in vivo studies using genetically engineered mouse models (GEMMs) and xenograft models.

Case Studies:

-

Lung Adenocarcinoma Model : In GEMMs expressing high levels of EZH2, long-term treatment with this compound resulted in significant reductions in tumor burden. Mice treated with this compound exhibited a marked regression of tumors compared to control groups .

Treatment Tumor Burden Reduction Control No significant change This compound Significant reduction -

B-cell Lymphoma Model : In a study involving CD19 CRE Ezh2 Y641F/+ mice, treatment with this compound cleared malignant populations from the spleen within six days without affecting normal B-cell counts .

Treatment Malignant Cell Clearance Vehicle No clearance This compound Complete clearance

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including good bioavailability and low toxicity profiles in preclinical models. These characteristics make it a promising candidate for further clinical development.

Comparative Analysis with Other EZH2 Inhibitors

This compound has been compared with other EZH2 inhibitors such as UNC1999 and GSK126. In head-to-head assays:

| Inhibitor | EC50 (Wild-Type) | EC50 (Y641F) |

|---|---|---|

| UNC1999 | >3.5 μM | >3.5 μM |

| GSK126 | >3.5 μM | >3.5 μM |

| This compound | 4.0 μM | 860 nM |

These results highlight this compound’s superior potency against EZH2 Y641F mutations, making it particularly useful for treating specific cancer types driven by this mutation.

Eigenschaften

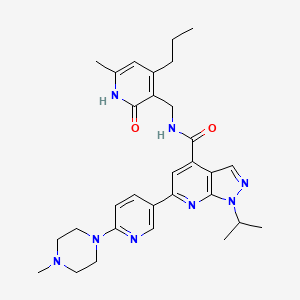

IUPAC Name |

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N8O2/c1-6-7-21-14-20(4)34-30(40)24(21)17-32-29(39)23-15-26(35-28-25(23)18-33-38(28)19(2)3)22-8-9-27(31-16-22)37-12-10-36(5)11-13-37/h8-9,14-16,18-19H,6-7,10-13,17H2,1-5H3,(H,32,39)(H,34,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTWDAYNGMMHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CN=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does JQEZ5 interact with its target and what are the downstream effects?

A: this compound is a potent, open-source inhibitor of the lysine methyltransferase EZH2 [, ]. EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a histone modification associated with gene silencing [, ]. By inhibiting EZH2, this compound prevents this silencing mark and reactivates developmental gene networks often silenced in cancer cells []. This reactivation leads to anti-tumor effects, including apoptosis and cell cycle arrest [, ].

Q2: What is known about the in vitro and in vivo efficacy of this compound?

A: this compound has shown promising anti-tumor activity in preclinical models of lung adenocarcinoma [, ]. In vitro studies demonstrate that this compound effectively inhibits the growth of human lung adenocarcinoma cell lines with high EZH2 expression []. In vivo, this compound treatment leads to tumor regression in mouse models of EZH2-driven lung adenocarcinoma []. Additionally, this compound demonstrates efficacy in models of myelodysplastic syndrome (MDS), where it induces apoptosis and cell cycle arrest in MDS cells [].

Q3: Are there any known resistance mechanisms to this compound?

A: Emerging research suggests that the expression of HO-1 (heme oxygenase-1) may contribute to resistance to this compound in MDS cells []. HO-1 appears to stimulate the transcription and activation of EZH2 through the pRB-E2F pathway, potentially counteracting the inhibitory effects of this compound []. Silencing HO-1 in MDS cells enhances the efficacy of this compound, highlighting the potential interplay between HO-1 and EZH2 in mediating response to this inhibitor [].

Q4: What are the potential biomarkers for predicting this compound sensitivity?

A: High EZH2 expression in tumor cells has been identified as a potential biomarker for this compound sensitivity [, ]. Preclinical studies in lung adenocarcinoma models demonstrate that tumors driven by high EZH2 expression, but low levels of phosphorylated AKT and ERK, are more sensitive to this compound treatment []. This finding suggests that specific molecular profiles may predict response to EZH2 inhibition and could guide patient selection for this compound therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.